4-(3-Methylphenoxy)benzaldehyde
Description
Properties
IUPAC Name |
4-(3-methylphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-3-2-4-14(9-11)16-13-7-5-12(10-15)6-8-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAFCKIIJSXEKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406271 | |
| Record name | 4-(3-methylphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61343-84-8 | |
| Record name | 4-(3-Methylphenoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61343-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-methylphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 3 Methylphenoxy Benzaldehyde
Established Synthetic Routes to 4-(3-Methylphenoxy)benzaldehyde
Two classical and well-established methods for the formation of diaryl ethers are the Williamson ether synthesis and the Ullmann condensation. These methods have been widely applied in organic synthesis and can be adapted for the preparation of this compound.
The strategic formation of the ether bond in this compound can be approached from two primary retrosynthetic disconnections, leading to two sets of precursor molecules:
Route A: Williamson Ether Synthesis Approach. This route involves the reaction of a phenoxide with an aryl halide. For the synthesis of this compound, this translates to the reaction of the sodium or potassium salt of m-cresol (B1676322) with a 4-halobenzaldehyde (where the halogen is typically fluorine, chlorine, or bromine). The bond is formed by a nucleophilic aromatic substitution (SNAr) reaction, where the phenoxide acts as the nucleophile attacking the electron-deficient aromatic ring of the benzaldehyde (B42025). The aldehyde group, being an electron-withdrawing group, activates the para-position towards nucleophilic attack.
Route B: Ullmann Condensation Approach. The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a phenol (B47542). organic-chemistry.org For the target molecule, this would typically involve the reaction of 4-halobenzaldehyde with m-cresol in the presence of a copper catalyst. researchgate.net Alternatively, the reaction could be performed between a 3-methylphenyl halide and 4-hydroxybenzaldehyde (B117250). The choice of reactants often depends on the availability and reactivity of the starting materials.
The following table summarizes the precursor selection for these established routes:
| Synthetic Route | Precursor 1 (Nucleophile/Phenol) | Precursor 2 (Electrophile/Aryl Halide) | Key Bond Formation Strategy |
| Williamson Ether Synthesis | m-Cresol (as phenoxide) | 4-Halobenzaldehyde (e.g., 4-Fluorobenzaldehyde (B137897), 4-Bromobenzaldehyde) | Nucleophilic Aromatic Substitution (SNAr) |
| Ullmann Condensation | m-Cresol | 4-Halobenzaldehyde (e.g., 4-Bromobenzaldehyde, 4-Iodobenzaldehyde) | Copper-Catalyzed Cross-Coupling |
| Ullmann Condensation (alternative) | 4-Hydroxybenzaldehyde | 3-Methylphenyl Halide (e.g., 3-Bromo- or 3-Iodotoluene) | Copper-Catalyzed Cross-Coupling |
The success of these synthetic routes is highly dependent on the reaction conditions and the choice of catalyst.
Williamson Ether Synthesis Conditions:
This reaction is typically carried out in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide. Common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). orientjchem.org The reaction is often performed in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) to facilitate the SNAr reaction. orientjchem.orgnih.gov The temperature can range from room temperature to elevated temperatures to increase the reaction rate. orientjchem.org
For a reaction analogous to the synthesis of this compound, the synthesis of 4-phenacyloxy benzaldehyde derivatives from 4-hydroxybenzaldehyde and phenacyl bromide was achieved using triethylamine (B128534) as a catalyst in a micellar medium at room temperature. orientjchem.org
Ullmann Condensation Conditions:
The classical Ullmann reaction requires harsh conditions, often using stoichiometric amounts of copper powder at high temperatures (around 200 °C). organic-chemistry.org Modern modifications have led to milder conditions using catalytic amounts of copper salts (e.g., CuI, Cu₂O, CuO) and ligands. researchgate.netnih.gov The choice of base is also crucial, with inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being commonly employed. rsc.org Solvents for Ullmann reactions are typically high-boiling polar aprotic solvents like DMF, DMSO, or pyridine. rsc.org
A study on the CuI-catalyzed O-arylation of m-cresol with various aryl halides showed that good to excellent yields could be obtained. researchgate.net For instance, the reaction of m-cresol with sterically unhindered aryl halides proceeded efficiently. researchgate.net
The following table provides examples of reaction conditions for analogous diaryl ether syntheses:
| Reaction Type | Aryl Halide | Phenol | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Williamson-type | Phenacyl bromide | 4-Hydroxybenzaldehyde | Triethylamine | - | Methanol (B129727) | Room Temp. | 60 | orientjchem.org |
| Ullmann-type | Aryl bromides/chlorides | Phenols | CuO nanoparticles | KOH | - | Room Temp. | High | nih.gov |
| Ullmann-type | Aryl iodides | Phenols | CuO nanoparticles | KF/clinoptilolite | - | - | up to 86 | nih.gov |
| Ullmann-type | Bromobenzene | p-Cresol | [CuClPPh₃]₄ on Amberlyst A21 | - | o-xylene | 140 | Good | researchgate.net |
Advanced and Emerging Synthetic Approaches
In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. These advanced approaches aim to improve upon the classical methods by incorporating principles of green chemistry and addressing challenges such as chemo- and regioselectivity.
Green chemistry principles are increasingly being applied to the synthesis of diaryl ethers to reduce environmental impact and improve efficiency. Key areas of development include the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions.
Green Solvents: Water and deep eutectic solvents (DESs) are being explored as environmentally benign alternatives to volatile organic solvents. nih.govfrontiersin.org For example, a Cu/ascorbic acid@MNPs catalyst has been used for the etherification of aryl halides with phenols in water at room temperature. nih.gov Deep eutectic solvents have also been shown to be effective media for ligand-free CuI-catalyzed Ullmann cross-coupling reactions. frontiersin.org
Reusable Catalysts: The development of heterogeneous and magnetically separable nanocatalysts is a significant advancement. nih.gov These catalysts, such as Cu/ascorbic acid@MNPs and Fe₃O₄@SiO₂@PPh₂@Pd⁰, can be easily recovered from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. nih.gov
Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.net
The following table highlights some green chemistry approaches applicable to diaryl ether synthesis:
| Green Chemistry Principle | Approach | Example | Reference |
| Use of Safer Solvents | Water as solvent | Cu/ascorbic acid@MNPs catalyzed coupling of aryl halides and phenols in water. | nih.gov |
| Use of Safer Solvents | Deep Eutectic Solvents (DES) | CuI-catalyzed Ullmann coupling in Gly/ChCl. | frontiersin.org |
| Catalysis | Reusable magnetic nanocatalysts | Fe₃O₄@SiO₂@PPh₂@Pd⁰ for C-O coupling in water. | nih.gov |
| Energy Efficiency | Microwave-assisted synthesis | Rapid synthesis of chalcones (related α,β-unsaturated ketones). | researchgate.net |
When synthesizing a molecule with multiple functional groups like this compound, chemo- and regioselectivity are critical considerations.
Chemoselectivity: The primary challenge is to achieve the desired C-O bond formation without affecting other reactive groups, particularly the aldehyde functionality. The aldehyde group is sensitive to both nucleophilic attack and oxidation/reduction. Therefore, reaction conditions must be chosen carefully. For instance, strong bases could potentially catalyze side reactions involving the aldehyde, such as aldol (B89426) condensation. The use of milder bases like K₂CO₃ or Cs₂CO₃ is often preferred.
Regioselectivity: In cases where precursors with multiple potential reaction sites are used, controlling the regioselectivity is paramount. For the synthesis of this compound, if starting from a dihydroxybenzaldehyde, selective protection of one hydroxyl group would be necessary to direct the etherification to the desired position. For example, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde (B13553) has been successfully achieved, which is a key step in the synthesis of certain natural products and pharmacologically active compounds. mdpi.com In the context of the Ullmann reaction, the choice of catalyst and ligands can also influence the regioselectivity of the coupling.
Chemical Reactivity and Transformation Pathways of 4 3 Methylphenoxy Benzaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group (-CHO) is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This feature is the basis for its most common and important reactions.
Nucleophilic addition is a fundamental reaction pathway for aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org Subsequent protonation of the alkoxide yields an alcohol. pressbooks.pub
The general mechanism is as follows:
Nucleophilic Attack: The nucleophile (:Nu⁻) adds to the carbonyl carbon.
Intermediate Formation: A tetrahedral alkoxide intermediate is formed.
Protonation: The alkoxide is protonated by an acid source (like water or added acid) to give the final alcohol product. libretexts.org
Aromatic aldehydes, such as 4-(3-methylphenoxy)benzaldehyde, are generally less reactive towards nucleophilic addition than aliphatic aldehydes. pressbooks.pubstackexchange.com This reduced reactivity is due to the electron-donating resonance effect of the benzene (B151609) ring, which stabilizes the partial positive charge on the carbonyl carbon, making it less electrophilic. pressbooks.pubstackexchange.com
Common nucleophilic addition reactions applicable to this compound include the formation of cyanohydrins (with cyanide ion), hemiacetals (with alcohols), and addition of Grignard reagents to form secondary alcohols.
Table 1: Examples of Nucleophilic Addition Reactions
| Reaction Name | Nucleophile | Product Type |
| Cyanohydrin Formation | Cyanide (⁻CN) | Cyanohydrin |
| Hemiacetal Formation | Alcohol (R-OH) | Hemiacetal |
| Grignard Reaction | Grignard Reagent (R-MgX) | Secondary Alcohol |
| Wittig Reaction | Ylide (Ph₃P=CHR) | Alkene |
Condensation reactions involve an initial nucleophilic addition to the aldehyde, followed by a dehydration (loss of water) step. A prominent example is the Claisen-Schmidt condensation, a type of aldol (B89426) condensation. magritek.com In this reaction, an aldehyde (like this compound) reacts with a ketone or another enolizable carbonyl compound in the presence of a base or acid catalyst to form an α,β-unsaturated carbonyl compound. magritek.com
The base-catalyzed mechanism typically proceeds as follows:
Enolate Formation: The base abstracts an acidic α-proton from the ketone to form a nucleophilic enolate.
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound.
Intermediate Formation: A β-hydroxy carbonyl compound (aldol addition product) is formed.
Dehydration: The intermediate readily loses a water molecule to form the stable, conjugated α,β-unsaturated carbonyl product. magritek.com
For instance, the reaction of this compound with acetophenone (B1666503) would be expected to yield a chalcone (B49325) derivative. Similar condensations with malononitrile (B47326) can lead to the formation of more complex heterocyclic systems. researchgate.net The Claisen-Schmidt condensation of 4-methylbenzaldehyde (B123495) with acetophenone is a well-documented example of this reaction type. researchgate.net
The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: this compound can be oxidized to 4-(3-methylphenoxy)benzoic acid using a variety of common oxidizing agents. Typical reagents for this transformation include:
Potassium permanganate (B83412) (KMnO₄)
Chromic acid (H₂CrO₄)
Tollens' reagent ([Ag(NH₃)₂]⁺), which provides a diagnostic test for aldehydes.
Reduction: The reduction of the aldehyde group yields the corresponding primary alcohol, 4-(3-methylphenoxy)benzyl alcohol. Standard reducing agents for this purpose include:
Sodium borohydride (B1222165) (NaBH₄)
Lithium aluminum hydride (LiAlH₄)
Catalytic hydrogenation (H₂ over a metal catalyst like Pd, Pt, or Ni)
Hydrosilylation, using reagents like polymethylhydrosiloxane (B1170920) (PMHS) with a catalyst, is another effective method for the chemoselective reduction of aldehydes to alcohols. researchgate.net This method is known to tolerate various other functional groups. researchgate.net
Reactivity of the Aromatic Ring System and Substituent Effects
The two aromatic rings in this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.com The position of substitution is directed by the existing substituents.
Ring A (substituted with -CHO): The benzaldehyde (B42025) ring is strongly deactivated by the electron-withdrawing aldehyde group (-CHO). The aldehyde group is a meta-director.
Ring B (substituted with -CH₃ and -OAr): The phenoxy ring is activated by both the ether oxygen and the methyl group, which are electron-donating.
Therefore, electrophilic substitution is significantly more likely to occur on the more electron-rich 3-methylphenoxy ring (Ring B) than on the deactivated benzaldehyde ring (Ring A).
On the 3-methylphenoxy ring, the directing effects of the ether linkage and the methyl group must be considered.
Phenoxy Group (-OAr'): The ether oxygen is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to itself. In this case, the positions are C2, C6, and C4.
Methyl Group (-CH₃): The methyl group is a weak activating group, also directing to the ortho and para positions relative to itself. nih.gov In this case, the positions are C2, C4, and C6.
The directing effects of both the ether oxygen and the methyl group reinforce each other, strongly favoring substitution at the C2, C4, and C6 positions of the phenoxy ring. The C6 position is para to the methyl group and ortho to the ether linkage. The C2 position is ortho to both groups. The C4 position is para to the ether linkage and ortho to the methyl group. Steric hindrance may influence the final product distribution among these activated sites.
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Ring | Substituent | Electronic Effect | Directing Influence | Predicted Substitution Sites |
| Ring A (Benzaldehyde) | -CHO (Formyl) | Deactivating | Meta | C3', C5' |
| Ring B (Phenoxy) | -OAr (Ether) | Activating | Ortho, Para | C2, C4, C6 |
| Ring B (Phenoxy) | -CH₃ (Methyl) | Activating | Ortho, Para | C2, C4, C6 |
Note: Numbering for Ring A (C1'-C6') starts at the carbon bearing the ether linkage. Numbering for Ring B (C1-C6) starts at the carbon bearing the ether linkage.
Mechanistic Elucidation for Key Chemical Transformations
The reactivity of this compound is principally dictated by its two primary functional groups: the aldehyde and the diaryl ether linkage. The aldehyde group is susceptible to nucleophilic attack and redox reactions, while the diaryl ether bond, though generally stable, is formed through specific catalytic cross-coupling reactions. The elucidation of the mechanisms governing these transformations is crucial for understanding and controlling the synthesis and subsequent reactions of this compound.
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The formation of the diaryl ether linkage in this compound is commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is viable due to the presence of the electron-withdrawing aldehyde group, which activates the aromatic ring towards nucleophilic attack. A typical synthesis involves the reaction of a phenolate (B1203915) with an aryl halide. In the case of this compound, this involves the reaction of 3-methylphenol with a 4-halobenzaldehyde, such as 4-fluorobenzaldehyde (B137897), in the presence of a base.
The mechanism proceeds in two main steps:
Nucleophilic Attack and Formation of a Meisenheimer Complex: The base (e.g., potassium carbonate) deprotonates the 3-methylphenol to form the more nucleophilic 3-methylphenoxide. This phenoxide then attacks the carbon atom bearing the halogen (e.g., fluorine) on the 4-fluorobenzaldehyde ring. libretexts.orgmasterorganicchemistry.com This addition results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge is delocalized across the aromatic ring and, significantly, onto the oxygen atom of the electron-withdrawing aldehyde group, which provides substantial stabilization for this intermediate. libretexts.orgmasterorganicchemistry.com
Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion (e.g., fluoride), which acts as the leaving group. libretexts.org This step is typically the slower, rate-determining step in electrophilic aromatic substitution, but in nucleophilic aromatic substitution, the initial attack is often rate-limiting. masterorganicchemistry.com The presence of a good leaving group and a strongly electron-withdrawing activating group facilitates this process. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon more electrophilic. masterorganicchemistry.com
Table 1: Mechanistic Details of SNAr Synthesis of this compound
| Step | Description | Key Intermediates / Transition States | Role of Substituents |
| 1 | Nucleophilic attack by 3-methylphenoxide on 4-fluorobenzaldehyde. | Meisenheimer Complex (resonance-stabilized carbanion). | The aldehyde group (-CHO) at the para position acts as a strong electron-withdrawing group, stabilizing the negative charge of the intermediate through resonance. |
| 2 | Elimination of the fluoride (B91410) ion. | Transition state leading to the re-aromatization of the ring. | Fluorine is an effective leaving group for SNAr reactions due to its high electronegativity. |
Transformation via the Wittig Reaction
The aldehyde functional group of this compound is a key site for chemical transformations, allowing for the extension of the carbon skeleton. The Wittig reaction is a prominent example, converting the aldehyde into an alkene. This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent.
The mechanism of the Wittig reaction can be described as follows:
Formation of the Ylide: A triphenylphosphonium salt is prepared via an SN2 reaction between triphenylphosphine (B44618) and an alkyl halide. This salt is then deprotonated by a strong base (e.g., n-butyllithium) to form the phosphonium ylide, a species with adjacent positive (on phosphorus) and negative (on carbon) charges.
Nucleophilic Addition and Formation of an Oxaphosphetane: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane. While earlier proposals suggested a betaine (B1666868) intermediate, modern understanding, particularly in lithium-free conditions, favors a concerted [2+2] cycloaddition to directly form the oxaphosphetane.
Decomposition to Products: The oxaphosphetane intermediate is unstable and spontaneously decomposes. Through a cycloreversion process, it fragments into the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction.
The stereochemical outcome of the Wittig reaction (i.e., the formation of the E or Z alkene isomer) is dependent on the stability of the ylide used. Unstabilized ylides generally lead to (Z)-alkenes, while stabilized ylides (those with an electron-withdrawing group on the negatively charged carbon) typically yield (E)-alkenes.
Table 2: Mechanistic Details of the Wittig Reaction with this compound
| Step | Description | Key Intermediates / Transition States | Driving Force |
| 1 | Nucleophilic attack of the phosphonium ylide on the carbonyl carbon of this compound. | Oxaphosphetane (four-membered ring intermediate). | The electrophilicity of the aldehyde carbon. |
| 2 | Decomposition of the oxaphosphetane. | Pericyclic transition state. | Formation of the highly stable P=O double bond in triphenylphosphine oxide. |
Derivative Chemistry of 4 3 Methylphenoxy Benzaldehyde
Synthesis and Characterization of Semicarbazone Derivatives
Semicarbazones are a class of compounds known for their biological activities and their utility as intermediates in the synthesis of other pharmaceuticals. sathyabama.ac.in They are typically formed through the reaction of an aldehyde or ketone with semicarbazide (B1199961). semanticscholar.org
Condensation Reactions with Semicarbazide
The synthesis of semicarbazone derivatives from 4-(3-Methylphenoxy)benzaldehyde is achieved through a classical condensation reaction. Typically, the process involves reacting the aldehyde with semicarbazide hydrochloride in an alcoholic solvent, such as ethanol (B145695). semanticscholar.org The mixture is often heated under reflux for several hours to ensure the reaction goes to completion. semanticscholar.org The presence of a catalytic amount of acid or base can facilitate the reaction. semanticscholar.org Upon cooling, the semicarbazone product, being less soluble, precipitates out of the solution and can be isolated by filtration, washed, and dried. semanticscholar.org This method provides a straightforward and high-yielding route to the desired semicarbazone adduct. semanticscholar.org
Structural Confirmation of Semicarbazone Adducts
The structural identity of the newly synthesized semicarbazone of this compound is confirmed using a combination of spectroscopic techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. sathyabama.ac.in The formation of the semicarbazone is confirmed by the appearance of a characteristic imine (C=N) stretching vibration and the presence of N-H and C=O (amide) bands from the semicarbazide moiety, alongside the disappearance of the strong C=O aldehyde peak from the starting material. sathyabama.ac.innih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In the ¹H NMR spectrum, the disappearance of the aldehydic proton signal (typically around 9-10 ppm) and the appearance of a new signal for the imine proton (HC=N) confirm the reaction's success. nih.gov Signals corresponding to the aromatic protons and the methyl group of the phenoxy moiety remain. Two-dimensional NMR techniques, such as NOESY, can be employed to confirm the stereochemistry (E/Z isomerism) around the C=N double bond.
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the product. The detection of the molecular ion peak corresponding to the calculated mass of the semicarbazone derivative confirms its formation.
Table 1: Spectroscopic Data for Semicarbazone Characterization
| Spectroscopic Technique | Key Observational Data | Reference |
|---|---|---|
| FTIR | Presence of C=N, N-H, and C=O (amide) stretching bands. | sathyabama.ac.in |
| ¹H NMR | Appearance of an imine proton (HC=N) signal and disappearance of the aldehyde proton signal. | nih.gov |
| ¹³C NMR | Signal corresponding to the imine carbon (C=N). | nih.gov |
Formation and Utility of Benzoxazole (B165842) Derivatives
Benzoxazoles are a prominent class of heterocyclic compounds that form the core structure of many pharmacologically active molecules. nih.govresearchgate.net this compound has been specifically utilized in the synthesis of benzoxazole-containing antibiotics. sigmaaldrich.com
Application in Mannopeptimycin Glycopeptide Antibiotic Analog Synthesis
A significant application of this compound is in the semisynthesis of novel analogs of mannopeptimycin glycopeptide antibiotics. sigmaaldrich.comnih.gov Mannopeptimycins are naturally occurring antibiotics with activity against various bacteria, but their efficacy can be enhanced through chemical modification. nih.gov
Researchers have developed a novel benzoxazole formation reaction to create derivatives of mannopeptimycin-beta. nih.gov This involves treating the aminophenol moiety of the parent antibiotic with an aldehyde, such as this compound, in the presence of an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a solvent like dimethylformamide (DMF). nih.gov The resulting benzoxazole derivatives, incorporating the 4-(3-methylphenoxy)phenyl group, have demonstrated good antibacterial activity against Gram-positive bacteria, including resistant strains, sometimes showing improved potency compared to the original mannopeptimycin. nih.govresearchgate.net
Reaction Mechanisms in Benzoxazole Ring Formation
The synthesis of 2-substituted benzoxazoles from an aldehyde and a 2-aminophenol (B121084) generally proceeds through a two-step mechanism under various conditions. nih.govorganic-chemistry.org
Schiff Base Formation: The initial step is a condensation reaction between the carbonyl group of this compound and the primary amino group of a 2-aminophenol. This acid- or base-catalyzed reaction forms a Schiff base (or imine) intermediate with the elimination of a water molecule. nih.gov
Cyclization and Aromatization: The hydroxyl group on the 2-aminophenol moiety then attacks the imine carbon in an intramolecular nucleophilic addition reaction. This cyclization forms a transient, non-aromatic benzoxazoline intermediate. Subsequent dehydration or oxidation of the benzoxazoline leads to the formation of the stable, aromatic benzoxazole ring. nih.govnih.gov When DDQ is used, it acts as the oxidant in the final aromatization step. nih.gov Alternative methods may use metal catalysts or other oxidants to facilitate this transformation. rsc.org
Design and Synthesis of Quinoxaline (B1680401) and Styryl Derivatives
The reactivity of the aldehyde group in this compound also allows for its incorporation into other important heterocyclic systems like quinoxalines and styryl compounds.
Quinoxaline Derivatives: Quinoxalines are nitrogen-containing heterocycles with a wide range of biological activities. nih.govresearchgate.net Their synthesis often involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.net To synthesize a quinoxaline derivative from this compound, the aldehyde must first be converted into a suitable 1,2-dicarbonyl precursor. This can be achieved through various oxidative methods. The resulting α-dicarbonyl compound can then be reacted with an ortho-phenylenediamine in a cyclocondensation reaction, typically in an acidic medium or an alcoholic solvent, to yield the 2-(4-(3-methylphenoxy)phenyl)quinoxaline.
Styryl Derivatives: Styryl compounds are characterized by a carbon-carbon double bond connecting two aromatic rings and are of interest for their optical and electronic properties. beilstein-journals.orgdiva-portal.org A common method for synthesizing styryl derivatives from this compound is through a condensation reaction with a compound containing an active methylene (B1212753) group. For instance, reacting the aldehyde with 2-methylbenzothiazole (B86508) or 2-methylbenzoxazole (B1214174) under basic conditions yields styrylbenzazole photoswitches. diva-portal.org This reaction proceeds via a carbanion intermediate, which attacks the aldehyde, followed by dehydration to form the C=C double bond. diva-portal.org
Table 2: Derivative Classes from this compound
| Derivative Class | Key Reaction Type | Reactant Partner | Resulting Core Structure | Reference |
|---|---|---|---|---|
| Semicarbazone | Condensation | Semicarbazide | R-CH=N-NH-C(O)NH₂ | semanticscholar.org |
| Benzoxazole | Condensation/Cyclization | 2-Aminophenol | 2-Aryl-benzoxazole | nih.govnih.gov |
| Quinoxaline | Condensation/Cyclization | o-Phenylenediamine (with an α-dicarbonyl precursor) | 2-Aryl-quinoxaline | researchgate.netresearchgate.net |
Condensation Reactions with Non-Enolizable Aldehydes
This compound, itself a non-enolizable aldehyde due to the absence of α-hydrogens, readily participates in condensation reactions. A prominent example is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base or acid catalyst to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). nih.govscialert.net In this reaction, this compound provides the aldehyde component.
The general mechanism involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde (B42025) derivative. Subsequent dehydration yields the stable, conjugated chalcone structure. rsc.org These reactions are typically carried out in a polar solvent like ethanol with a base catalyst such as sodium hydroxide (B78521) or potassium hydroxide. nih.govscialert.net The specific conditions can be tailored to optimize the yield of the desired chalcone derivative.
Generation of Chemical Diversity via Combinatorial Library Synthesis
The structural framework of this compound serves as a valuable scaffold for combinatorial library synthesis. This high-throughput approach enables the rapid generation of a large number of structurally related compounds for biological screening. By systematically modifying different parts of the molecule, chemists can explore the chemical space around the initial structure to identify compounds with enhanced activity or improved properties.
For instance, the synthesis of a series of biphenyl-1,2,3-triazol-benzonitrile derivatives demonstrates this principle. nih.govacs.org Starting from a phenoxy-substituted benzaldehyde core, a library of compounds was created by introducing various substituents, leading to the discovery of potent inhibitors of the PD-1/PD-L1 pathway. acs.orgnih.gov This strategy of creating focused libraries of compounds is a cornerstone of modern drug discovery.
Development of Other Phenoxy-Substituted Benzaldehyde Analogues
The development of analogues of this compound has been driven by the search for new therapeutic agents and materials with novel properties. By modifying the substituents on the aromatic rings and introducing new functional groups, researchers have created a wide array of compounds with diverse biological activities.
Structure-Activity Relationship (SAR) Investigations on Chemical Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. These investigations involve synthesizing a series of analogues with systematic structural modifications and evaluating their biological effects. This process helps to identify the key structural features, or pharmacophores, that are essential for activity.
In the context of phenoxy-substituted benzaldehyde derivatives, SAR studies have been instrumental. For example, in the development of biphenyl-1,2,3-triazol-benzonitrile derivatives as PD-1/PD-L1 inhibitors, it was found that specific substitutions on the piperazine (B1678402) ring significantly influenced the inhibitory activity. nih.govnih.gov Compound 7 from a synthesized series showed the most potent activity, highlighting the importance of its particular substitution pattern for binding to the PD-L1 protein. acs.orgnih.gov Similarly, studies on phenothiazine (B1677639) derivatives have shown that the nature and position of substituents on the phenothiazine core and the length of the side chain can dramatically affect their cytotoxic and cholinesterase modulatory activities. nih.gov
| Compound | IC50 (μM) for PD-1/PD-L1 Inhibition |
| 6 | 12.28 |
| 7 | 8.52 |
| 8a | 14.08 |
Table 1: Inhibitory activity of selected biphenyl-triazole-benzonitrile derivatives, demonstrating the structure-activity relationship. acs.org
Synthesis of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives
A notable class of compounds derived from phenoxy-substituted benzaldehydes are the biphenyl-1,2,3-triazol-benzonitrile derivatives. nih.govnih.gov These compounds were designed as potential inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction, a key target in cancer immunotherapy. acs.org
Preparation of Phenothiazine Derivatives
Phenothiazines are a class of compounds with a wide range of biological activities, including antipsychotic and potential anticancer properties. nih.govgoogle.com The synthesis of novel phenothiazine derivatives often involves the modification of the nitrogen atom at the 10-position of the phenothiazine ring system. nih.gov
One common synthetic route involves the acylation of the phenothiazine nitrogen with an appropriate acyl chloride. nih.gov The resulting acyl phenothiazine can then be further modified. While direct synthesis from this compound is not explicitly detailed, one could envision a synthetic pathway where the aldehyde is first converted into a reactive group, such as a carboxylic acid or an amine, which could then be coupled to the phenothiazine core. The aim of synthesizing such hybrid molecules is to combine the pharmacological properties of both the phenothiazine and the phenoxy benzaldehyde moieties to create new therapeutic agents. nih.gov
Synthesis and Reactivity of Chalcone Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a major class of compounds synthesized from this compound. scialert.net They are formed through the previously mentioned Claisen-Schmidt condensation reaction between the benzaldehyde derivative and an appropriate acetophenone (B1666503). nih.govresearchgate.net
The synthesis is typically straightforward, involving mixing the aldehyde and ketone in an alcoholic solvent with a strong base like potassium hydroxide. scialert.net The reaction mixture is usually stirred at room temperature for several hours. researchgate.net The resulting chalcone precipitates from the solution and can be purified by recrystallization. The choice of solvent can be critical; for instance, using methanol (B129727) with certain fluorinated benzaldehydes can lead to side reactions like nucleophilic aromatic substitution, which can be avoided by using a solvent like tetrahydrofuran (B95107) (THF). acgpubs.org
Chalcones derived from this compound are themselves reactive intermediates. The α,β-unsaturated ketone moiety is susceptible to a variety of chemical transformations. For example, they can undergo Michael addition reactions, and they are precursors for the synthesis of other important heterocyclic compounds like flavanones. scialert.net Furthermore, some chalcones can undergo photoinduced dimerization upon exposure to UV light, forming cyclobutane (B1203170) derivatives. researchgate.net
| Aldehyde | Ketone | Catalyst | Solvent | Yield (%) | Reference |
| Dimethylamino benzaldehyde | Acetophenone | 10% NaOH | Ethanol | 80.4 | researchgate.net |
| Vanillin | Acetophenone | Acetic acid/HCl, then KOH | Ethanol | 25.0 | researchgate.net |
| Substituted benzaldehydes | Substituted acetophenones | 60% KOH | Alcohol | - | scialert.net |
Table 2: Examples of reaction conditions for chalcone synthesis.
Advanced Spectroscopic Characterization Techniques for 4 3 Methylphenoxy Benzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of a molecule.
Proton NMR (¹H NMR) for Structural Elucidation.researchgate.net
Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. In 4-(3-Methylphenoxy)benzaldehyde, the ¹H NMR spectrum reveals distinct signals for the aldehydic proton, the aromatic protons on both phenyl rings, and the methyl group protons. The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals are key to assigning the structure.
For instance, the aldehydic proton typically appears as a singlet in the downfield region (around 9.8-10.0 ppm) due to the electron-withdrawing effect of the carbonyl group. The aromatic protons resonate in the range of 6.8-8.0 ppm, with their specific shifts and coupling patterns determined by their position relative to the substituents on the rings. The methyl protons give rise to a singlet at approximately 2.3 ppm.
Table 1: Representative ¹H NMR Spectral Data for this compound and Related Compounds
| Compound | Aldehydic Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Methyl/Methoxy Protons (δ, ppm) |
| This compound | ~9.9 (s) | 7.0-7.9 (m) | ~2.4 (s, CH₃) |
| 3-Methoxybenzaldehyde. rsc.org | 9.98 (s). rsc.org | 7.25-7.51 (m). rsc.org | 3.82 (s, OCH₃). rsc.org |
| 4-Methoxybenzaldehyde (B44291). rsc.org | 9.87 (s). rsc.org | 7.11-7.88 (m). rsc.org | 3.86 (s, OCH₃). rsc.org |
| 4-Methylbenzaldehyde (B123495). rsc.org | Not explicitly stated | Not explicitly stated | 2.14 (s, CH₃). rsc.org |
Data is illustrative and may vary based on solvent and experimental conditions. s = singlet, m = multiplet.
Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis.rsc.org
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals indicate the type of carbon (e.g., carbonyl, aromatic, methyl).
The carbonyl carbon of the aldehyde group is highly deshielded and appears far downfield, typically in the range of 190-193 ppm. rsc.org The aromatic carbons resonate between 110 and 165 ppm, with the ether-linked carbons appearing at the lower end of this range and the carbon attached to the aldehyde group at the higher end. The methyl carbon signal is observed in the upfield region, around 20-22 ppm. rsc.org
Table 2: Representative ¹³C NMR Spectral Data for this compound and Analogs
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Methyl/Methoxy Carbon (δ, ppm) |
| This compound | ~192 | ~115-163 | ~21 |
| 3-Methoxybenzaldehyde. rsc.org | 193.0. rsc.org | 112.9-159.8. rsc.org | 55.4. rsc.org |
| 4-Methoxybenzaldehyde. rsc.org | 191.3. rsc.org | 114.5-164.2. rsc.org | 55.7. rsc.org |
| 4-Methylbenzaldehyde. rsc.org | 192.6. rsc.org | 129.6-145.2. rsc.org | 21.4. rsc.org |
Data is illustrative and may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC).sdsu.eduuvic.ca
Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu In this compound, COSY spectra would show correlations between adjacent aromatic protons on the same ring, helping to assign their specific positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques show correlations between protons and the carbons they are directly attached to (one-bond C-H coupling). sdsu.eduyoutube.com This is invaluable for definitively assigning the signals in both the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, it can show a correlation between the aldehydic proton and the carbonyl carbon, as well as with aromatic carbons two and three bonds away.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis.docbrown.inforesearchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
The IR spectrum of this compound displays several characteristic absorption bands:
C=O Stretch : A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl group of the aldehyde. docbrown.info
C-H Stretch (Aldehyde) : Two weak bands are typically observed in the region of 2850-2750 cm⁻¹ for the C-H stretch of the aldehyde group. docbrown.info
Aromatic C-H Stretch : Absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic rings. docbrown.info
C-O-C Stretch : The ether linkage gives rise to a strong absorption band, typically in the range of 1250-1000 cm⁻¹.
Aromatic C=C Bending : Bands in the 1600-1450 cm⁻¹ region correspond to C=C stretching vibrations within the aromatic rings. docbrown.info
C-H Bending : Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Table 3: Key IR Absorption Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | >3000 | Medium-Weak |
| Aldehyde C-H Stretch | ~2850, ~2750 | Weak |
| Carbonyl (C=O) Stretch | ~1700 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Variable |
| Ether (C-O-C) Stretch | 1250-1000 | Strong |
| Aromatic C-H Out-of-Plane Bending | 900-675 | Strong-Medium |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis.docbrown.infomiamioh.edu
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
For this compound (C₁₄H₁₂O₂), the molecular weight is 212.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 212.
The fragmentation pattern provides clues to the structure. Common fragmentation pathways for this molecule could include:
Loss of a hydrogen atom from the aldehyde group to give a stable acylium ion at m/z 211 ([M-H]⁺). docbrown.info
Loss of the formyl group (-CHO) to give a fragment at m/z 183 ([M-CHO]⁺). docbrown.info
Cleavage of the ether bond, leading to fragments corresponding to the phenoxy and benzaldehyde (B42025) moieties.
Further fragmentation of the aromatic rings.
For a related compound, 3-(4-methoxyphenoxy)benzaldehyde, the molecular ion peak is observed at m/z 228. nist.gov The fragmentation of benzaldehyde itself typically shows a strong peak for the molecular ion (m/z 106), a peak for the loss of a hydrogen atom (m/z 105), and a peak for the phenyl cation (m/z 77). docbrown.info
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies.nist.govresearchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for studying compounds with conjugated systems, such as aromatic rings and carbonyl groups.
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of its aromatic and aldehydic chromophores. Typically, two main absorption bands are observed for such compounds:
A strong absorption band at a shorter wavelength (around 200-250 nm) corresponding to a π → π* transition within the aromatic rings.
A weaker absorption band at a longer wavelength (around 280-320 nm) due to the n → π* transition of the carbonyl group, which is often red-shifted by conjugation with the aromatic ring.
For example, 4-methoxybenzaldehyde exhibits absorption maxima that can be referenced for comparison. nist.gov The position and intensity of these bands can be influenced by the solvent and the specific substitution pattern on the aromatic rings.
X-Ray Crystallography for Solid-State Molecular Structure Determination
Detailed crystallographic studies on derivatives such as 4-(4-methoxyphenoxy)benzaldehyde (B1588542), 4-(4-bromophenoxy)benzaldehyde (B1278569), and 4-(4-nitrophenoxy)benzaldehyde (B1598311) reveal common structural motifs and the influence of substituent groups on the crystal packing.
Research Findings on 4-(4-methoxyphenoxy)benzaldehyde
The crystal structure of 4-(4-methoxyphenoxy)benzaldehyde has been determined, providing a valuable model for understanding the conformational properties of this class of diaryl ether aldehydes. The synthesis was achieved through the nucleophilic aromatic substitution reaction of 4-fluorobenzaldehyde (B137897) with 4-methoxyphenol.
Key structural features from the X-ray analysis indicate that the molecule is not planar. The two benzene (B151609) rings are twisted with respect to each other, with a significant dihedral angle between their least-squares planes of 71.52 (3)°. The C—O—C bond angle at the ether linkage is 118.82 (8)°. In the crystal, the molecules are organized into supramolecular layers in the bc plane through weak C—H⋯O hydrogen bonds. These layers are further interconnected by weak C—H⋯π interactions, demonstrating the importance of non-covalent interactions in the solid-state assembly.
Interactive Data Table: Crystallographic Data for 4-(4-methoxyphenoxy)benzaldehyde
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.1297 (7) |
| b (Å) | 7.6581 (4) |
| c (Å) | 12.3577 (7) |
| β (°) | 103.769 (6) |
| Volume (ų) | 1114.92 (11) |
| Z | 4 |
| Temperature (K) | 173 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Dihedral Angle (°) | 71.52 (3) |
| C-O-C Angle (°) | 118.82 (8) |
Comparative Analysis with Other Derivatives
The solid-state structures of other derivatives, such as 4-(4-bromophenoxy)benzaldehyde and 4-(4-nitrophenoxy)benzaldehyde, have also been investigated, allowing for a comparative analysis of the effects of different para-substituents on the molecular conformation and crystal packing. The determination of these structures was accomplished using X-ray powder diffraction data, which is a powerful technique when single crystals of sufficient quality are difficult to obtain.
While detailed crystallographic tables for the bromo- and nitro-derivatives are not fully available in the primary literature, the research highlights the conserved non-planar conformation of the diaryl ether core, a characteristic feature for this family of compounds.
Exploration of Biological and Material Science Applications of 4 3 Methylphenoxy Benzaldehyde and Its Analogues
Investigation of Enzyme Interaction Mechanisms
The benzaldehyde (B42025) moiety, particularly with ether linkages, serves as a crucial starting point for investigating interactions with various enzyme systems. Research has focused on its role as both a substrate for metabolic enzymes and as a core structure for designing potent enzyme inhibitors.
Substrate Evaluation with Aldehyde Dehydrogenase (ALDH) and Kinetic Parameters
The oxidation of aldehydes is a critical detoxification pathway in many organisms, primarily catalyzed by the aldehyde dehydrogenase (ALDH) superfamily of enzymes. Benzaldehyde, the parent compound of 4-(3-methylphenoxy)benzaldehyde, has been evaluated as a substrate for several ALDH isozymes, providing insight into how such structures are metabolized. The kinetic parameters, Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), quantify the enzyme's affinity for the substrate and its catalytic efficiency.
Human ALDH9A1, for instance, can process aromatic aldehydes like benzaldehyde, exhibiting a Kₘ of 216 µM and a Vₘₐₓ of 6.3 nmol·s⁻¹·mg⁻¹. nih.gov Similarly, ALDH from the thermophilic bacterium Thermus thermophilus (ALDHTt) also oxidizes benzaldehyde. researchgate.net The hydrophobicity of substituents on the benzaldehyde ring has been shown to correlate with the binding constants for human mitochondrial ALDH2, suggesting that the 3-methylphenoxy group of the title compound would significantly influence its interaction and metabolic rate. nih.gov
Interactive Table: Kinetic Parameters of Benzaldehyde with Various Aldehyde Dehydrogenase (ALDH) Isozymes
| Enzyme | Source Organism | Kₘ (µM) | Vₘₐₓ (nmol·s⁻¹·mg⁻¹) | kcat (s⁻¹) |
|---|---|---|---|---|
| ALDH9A1 | Homo sapiens | 216 | 6.3 | - |
| ALDHTt | Thermus thermophilus (at 50°C) | 160 | - | 0.81 |
| ALDHTt | Thermus thermophilus (at 25°C) | 170 | - | 0.28 |
Note: '-' indicates data not reported in the cited source.
Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Carbonic Anhydrases)
Analogues derived from or related to the this compound structure have been investigated as inhibitors of medically relevant enzymes.
Acetylcholinesterase (AChE) Inhibition: AChE is a key target in the management of Alzheimer's disease. While direct inhibition studies on this compound are not prominent, related structures have been explored. For example, aminoalkanol derivatives of complex heterocyclic structures have been shown to be competitive inhibitors of AChE, with inhibition constants (Kᵢ) indicating their binding potency. nih.gov The design of such inhibitors often incorporates aromatic moieties that interact with the enzyme's active site, a role that the phenoxy-benzaldehyde scaffold could fulfill. nih.gov
Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain cancers. Derivatives containing sulfonamide groups, often synthesized from aldehyde precursors, are a well-established class of CA inhibitors. Studies on 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides have yielded potent inhibitors of human CA isoforms I and II (hCA I and hCA II). nih.gov For example, a derivative with a fluorine substituent showed a Kᵢ value of 334.5 nM against hCA I and 412.5 nM against hCA II. nih.gov Another study on 2,4-dioxothiazolidinyl acetic acids, also prepared from aromatic aldehydes, identified compounds that selectively inhibit the tumor-associated isoform hCA XII in the submicromolar range (Kᵢs of 0.30–0.93 µM). nih.gov
Interactive Table: Inhibition Data for Analogues Against Carbonic Anhydrase (hCA) Isoforms
| Compound Class | Target Isoform | Inhibition Type | Kᵢ (nM) | IC₅₀ (nM) |
|---|---|---|---|---|
| Pyrazoline-Benzenesulfonamides | hCA I | - | 316.7 - 533.1 | 402.9 - 554.8 |
| Pyrazoline-Benzenesulfonamides | hCA II | - | 412.5 - 624.6 | 458.6 - 620.4 |
| 2,4-Dioxothiazolidinyl Acetic Acids | hCA XII | - | 300 - 930 | - |
| Acetazolamide (Reference) | hCA I | - | 278.8 | 985.8 |
| Acetazolamide (Reference) | hCA II | - | 293.4 | 489.4 |
Note: '-' indicates data not reported in the cited sources. Kᵢ and IC₅₀ values represent a range for the series of compounds studied.
Receptor Binding Studies and Selectivity Profiling via Chemical Analogue Synthesis
The synthesis of chemical analogues based on the this compound scaffold has been instrumental in developing ligands for specific biological receptors, aiming for high affinity and selectivity.
Development of Kappa Opioid Receptor Antagonists
The kappa opioid receptor (KOR) is a target for developing treatments for depression, anxiety, and substance abuse disorders. researchgate.net The phenoxy benzaldehyde structure is a key component in the synthesis of selective KOR antagonists. For example, the KOR antagonist radiotracer [¹¹C]LY2795050 was synthesized using 4-(2-chloro-4-iodophenoxy)benzaldehyde as a key intermediate. nih.gov This highlights the utility of the diaryl ether motif present in this compound for building complex molecules that can selectively interact with the KOR. Research into related structures, such as fused β-carboline derivatives, has also identified potent KOR agonists with EC₅₀ values as low as 46 nM. nih.gov
Inhibition of PD-1/PD-L1 Binding through Designed Derivatives
The interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1) is a major immune checkpoint that cancer cells exploit to evade destruction. Developing small-molecule inhibitors to block this interaction is a forefront area of cancer immunotherapy research. researchgate.netnih.gov While monoclonal antibodies are the current standard of care, small molecules offer potential advantages.
Research has led to the discovery of potent small-molecule inhibitors built from scaffolds that can be derived from substituted benzaldehydes. A series of novel benzamide (B126) derivatives were designed to inhibit the PD-1/PD-L1 interaction, with the most potent compound exhibiting an IC₅₀ of 16.17 nM. nih.gov Other research has focused on rigid indane scaffolds and biphenyl-1,2,3-triazole hybrids, yielding inhibitors with IC₅₀ values of 2.2 nM and 8.52 µM, respectively. nih.govresearchgate.net These studies demonstrate that the benzaldehyde core can be elaborated into diverse chemical structures capable of disrupting the protein-protein interface of PD-1/PD-L1. nih.govresearchgate.net
Research in Antimicrobial and Antiviral Chemical Scaffolds
The inherent reactivity and structural features of this compound make it and its analogues valuable scaffolds in the search for new antimicrobial and antiviral agents.
Benzaldehyde itself shows broad antimicrobial properties, with reported minimum inhibitory concentration (MIC) values between 6 mM and 10 mM against various bacterial and fungal strains. researchgate.net Derivatives often show enhanced or more specific activity. For instance, benzimidazole (B57391) derivatives synthesized using phenoxymethylene linkers—a structure related to this compound—have shown potent antibacterial activity. One such benzoyl-substituted benzimidazole was highly active against E. coli and M. catarrhalis with MIC values of 1 µg/mL and 2 µg/mL, respectively. nih.gov Pyrazoline derivatives, which can be synthesized from chalcones derived from benzaldehydes, also exhibit moderate antimicrobial activity, with MICs against E. faecalis as low as 32 µg/mL. turkjps.org
Interactive Table: Antimicrobial and Antiviral Activity of Benzaldehyde-Related Scaffolds
| Compound Class | Target Organism/Virus | Activity Metric | Value Range |
|---|---|---|---|
| Benzaldehyde | Bacteria & Fungi | MIC | 6 - 10 mM |
| Benzimidazole Derivatives | E. coli | MIC | 1 µg/mL |
| Pyrazoline Derivatives | E. faecalis | MIC | 32 µg/mL |
| Benzotriazole Derivatives | Coxsackievirus B5 | EC₅₀ | 6 - 18.5 µM |
| Oxadiazole Derivatives | SARS-CoV-2 | EC₅₀ | ~1.25 µM |
Design and Synthesis of Compounds with Potential Bioactivity
The molecular architecture of this compound, featuring a reactive aldehyde group and a flexible ether linkage, makes it an attractive starting material for the synthesis of more complex molecules with potential biological activities. The design of such compounds often involves the strategic modification of the aldehyde functional group to generate various classes of derivatives, including Schiff bases and chalcones.
Schiff Bases: The condensation of the aldehyde group of this compound with various primary amines can yield a wide array of Schiff bases. These compounds, characterized by the imine (C=N) functional group, are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. The biological efficacy of these Schiff bases can be fine-tuned by introducing different substituents on the amine counterpart, thereby altering their electronic and steric properties. A general scheme for the synthesis of Schiff bases from a benzaldehyde derivative is presented below:
| Reactant 1 | Reactant 2 | Product Class | Potential Bioactivity |
| This compound | Primary Amine (e.g., aminophenol, aminopyrazole) | Schiff Base | Antimicrobial, Antifungal |
This table illustrates the general synthetic route to Schiff bases and their potential biological activities based on studies of analogous compounds.
Research on Schiff bases derived from other benzaldehydes has shown that the presence of phenolic -OH or nitro -NO2 groups can enhance their antimicrobial activity. nih.gov For instance, some Schiff bases have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with their mechanism of action often attributed to their ability to chelate metal ions or interfere with cellular processes. nih.govresearchgate.net
Chalcones: Another important class of bioactive compounds that can be synthesized from this compound are chalcones. These are typically prepared through a Claisen-Schmidt condensation reaction between a substituted benzaldehyde and an acetophenone (B1666503) in the presence of a base. researchgate.net Chalcones, which are precursors to flavonoids, have garnered significant interest due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. nih.govnih.gov
The anticancer activity of chalcones is often linked to their ability to induce apoptosis in cancer cells through various mechanisms, such as the generation of reactive oxygen species (ROS). nih.govnih.gov Studies on various chalcone (B49325) derivatives have demonstrated their cytotoxicity against a range of human cancer cell lines, including breast, lung, and colon cancer. researchgate.netnih.gov For example, (E)-2',4'-dihydroxy-4-chlorochalcone has shown notable activity against the T47D breast cancer cell line. researchgate.net The synthesis of a chalcone derivative from this compound would involve its reaction with a suitable acetophenone.
| Reactant 1 | Reactant 2 | Product Class | Potential Bioactivity |
| This compound | Substituted Acetophenone | Chalcone | Anticancer, Anti-inflammatory |
This table outlines the general Claisen-Schmidt condensation for chalcone synthesis and their potential biological activities based on existing literature for analogous compounds.
Potential Applications in Materials Science and Dye Chemistry
The unique structural features of this compound also suggest its potential utility in the field of materials science, particularly in the development of novel dyes and functional polymers.
Investigation of Optical and Electronic Properties
While specific experimental data on the optical and electronic properties of this compound are not extensively documented, its chemical structure allows for some theoretical considerations. The presence of two aromatic rings connected by an ether linkage, along with the carbonyl group, creates a conjugated system that is likely to exhibit absorption in the ultraviolet (UV) region of the electromagnetic spectrum.
The investigation of the optical properties of analogous aromatic aldehydes and their derivatives provides insights into the potential of this compound. For instance, the synthesis of azo dyes, a major class of synthetic colorants, involves the reaction of a diazonium salt with a coupling component, which can be a phenol (B47542) or an aniline (B41778) derivative. unb.canih.gov this compound, after suitable functionalization (e.g., introduction of a hydroxyl or amino group on one of the rings), could potentially serve as a coupling component in the synthesis of novel azo dyes. The resulting dyes would be expected to have distinct colors and solvatochromic properties, where the absorption maximum shifts with the polarity of the solvent.
Role in Functional Material Development
The aldehyde functionality of this compound provides a reactive handle for its incorporation into larger molecular architectures and polymeric structures. This opens up possibilities for the development of functional materials with tailored properties.
| Reactant 1 (Diazonium Salt) | Reactant 2 (Coupling Component) | Product Class | Application |
| Diazotized Aromatic Amine | Functionalized this compound | Azo Dye | Textiles, Pigments |
This table illustrates the general synthesis of azo dyes and their potential applications, suggesting a possible route for utilizing derivatives of this compound.
Polymers: The aldehyde group can participate in various polymerization reactions, allowing for the integration of the 4-(3-methylphenoxy) moiety into polymer backbones or as pendant groups. This could impart specific properties to the resulting polymers, such as thermal stability, optical characteristics, or altered solubility. For example, polymers containing aromatic ether linkages are known for their high-performance characteristics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(3-Methylphenoxy)benzaldehyde?
- Methodology :
- Nucleophilic substitution : React 4-hydroxybenzaldehyde with 3-methylphenol under alkaline conditions (e.g., K₂CO₃ in DMF) to form the ether linkage. This method is analogous to the synthesis of 4-benzyloxy-3-methoxybenzaldehyde derivatives, where phenolic hydroxyl groups are alkylated .
- Condensation reactions : Use acid catalysis (e.g., acetic acid) to couple aldehydes with amines or hydrazines, as demonstrated in Schiff base formation for heterocyclic derivatives .
- Purification : Recrystallize from ethanol/water (1:1) or use column chromatography with dichloromethane as eluent .
Q. Which spectroscopic techniques are typically employed to characterize this compound?
- Key techniques :
- ¹H/¹³C-NMR : Assign peaks based on substituent effects. For example, the aldehyde proton appears at δ ~9.8–10.0 ppm, while methoxy and methylphenoxy groups show distinct splitting patterns .
- FTIR : Identify carbonyl (C=O, ~1680–1700 cm⁻¹) and ether (C-O-C, ~1200–1250 cm⁻¹) stretches .
- GC-MS : Confirm molecular weight and purity (e.g., m/z 256 for the parent ion) .
Q. How can researchers optimize reaction conditions for introducing the methylphenoxy group in benzaldehyde derivatives?
- Approach :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of phenolic oxygen .
- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency .
- Temperature control : Moderate heating (60–80°C) minimizes side reactions like over-oxidation .
Advanced Research Questions
Q. How do crystallographic studies using SHELX software resolve structural ambiguities in this compound derivatives?
- Methodology :
- Data collection : Use high-resolution X-ray diffraction (Cu-Kα radiation) to obtain precise bond lengths and angles .
- Hydrogen bonding analysis : Apply graph-set analysis (e.g., Etter’s rules) to map intermolecular interactions, such as CH-π or weak C–H···O bonds, which stabilize crystal packing .
- Twinned data refinement : Employ SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning in low-symmetry crystals .
Q. What strategies address contradictory data between NMR and X-ray crystallography in structural elucidation?
- Resolution steps :
- Dynamic effects in NMR : Account for rotational barriers (e.g., hindered methylphenoxy rotation) causing peak splitting not observed in static X-ray structures .
- Conformational polymorphism : Compare multiple crystal forms to identify dominant conformers .
- DFT calculations : Validate experimental NMR shifts using computational models (e.g., B3LYP/6-31G*) .
Q. What methodologies are used to evaluate the antimicrobial activity of this compound derivatives?
- Protocol :
- Agar well diffusion assay : Prepare test solutions (1250–10,000 ppm in DMSO) and measure inhibition zones against Staphylococcus aureus or Escherichia coli .
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) to assess anti-proliferative effects at IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
